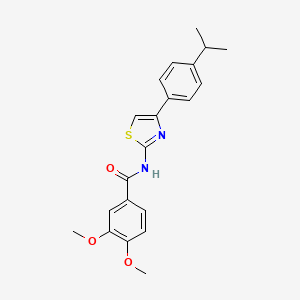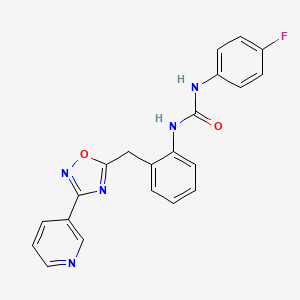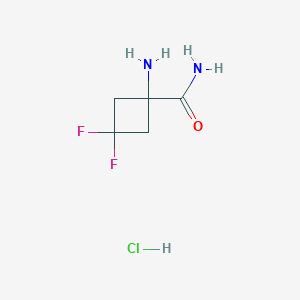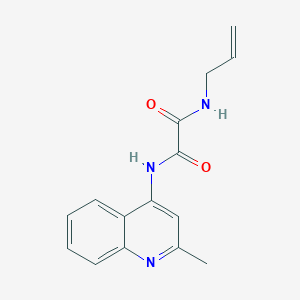
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid (3-BDPP) is an organic compound that has been studied for various scientific and medicinal applications. It is a white crystalline solid with a molecular formula of C15H16O4 and a molecular weight of 264.29 g/mol. 3-BDPP has been studied for its potential to act as a non-steroidal anti-inflammatory drug (NSAID) and as a potential inhibitor of cyclooxygenase-2 (COX-2) activity. Its structure is composed of a benzodioxole ring and a pyrrole ring, both of which are connected by a propanoic acid group.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid has been studied for its potential to act as a non-steroidal anti-inflammatory drug (NSAID) and as a potential inhibitor of cyclooxygenase-2 (COX-2) activity. It has been shown to inhibit COX-2 activity in human cell lines and to reduce inflammation in animal models. In addition, 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid has been studied for its potential to act as an antioxidant, to protect cells from oxidative stress, and to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of this enzyme, 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid may reduce inflammation. In addition, 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid may also act as an antioxidant, protecting cells from oxidative stress, and may inhibit the growth of certain cancer cell lines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid have not been extensively studied. However, it has been shown to reduce inflammation in animal models, to inhibit COX-2 activity in human cell lines, to act as an antioxidant, and to inhibit the growth of certain cancer cell lines. In addition, 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid has been shown to have an anti-inflammatory effect in humans, which may be beneficial in the treatment of certain conditions.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid in laboratory experiments is that it is a relatively safe compound, with few known side effects. In addition, 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is relatively easy to synthesize and is available in a variety of forms, including powder, solution, and tablet. The main limitation of using 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Future Directions
The future directions for 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid research include further studies of its mechanism of action, its potential to act as an antioxidant, and its potential to inhibit the growth of certain cancer cell lines. In addition, further studies of its potential to act as an anti-inflammatory agent in humans and its potential to reduce inflammation in animal models are warranted. Finally, further studies of its potential to act as an inhibitor of cyclooxygenase-2 (COX-2) activity, and its potential to reduce inflammation in humans, are also needed.
Synthesis Methods
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid can be synthesized using a two-step method. The first step involves the reaction of 1,3-benzodioxole and 2,5-dimethyl-1H-pyrrole to form a cyclic compound. This reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the cyclic compound with propanoic acid to form 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. This reaction is usually carried out in an acidic medium, such as hydrochloric acid or sulfuric acid.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethylpyrrol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-3-4-11(2)17(10)13(8-16(18)19)12-5-6-14-15(7-12)21-9-20-14/h3-7,13H,8-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOQSCPRBVKOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2903336.png)



![N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2903343.png)


![7-Fluoro-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2903348.png)


![3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2903352.png)
![2-(8-isopropyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2903354.png)
![3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2903355.png)
![2-Isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B2903357.png)